molecular formula C20H25NO4S2 B2435812 3-(4-BUTOXYBENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDINE CAS No. 441740-71-2

3-(4-BUTOXYBENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDINE

Cat. No.: B2435812
CAS No.: 441740-71-2
M. Wt: 407.54
InChI Key: CGRAMOGYRISAFV-UHFFFAOYSA-N
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Description

3-(4-BUTOXYBENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDINE is a useful research compound. Its molecular formula is C20H25NO4S2 and its molecular weight is 407.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Thiazolidine derivatives, including compounds structurally related to 3-(4-Butoxyphenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against both bacterial and fungal species, indicating their potential as antimicrobial agents (Patel et al., 2013).

Thromboxane A2 Receptor Antagonism

  • A series of thiazolidine derivatives have been synthesized and evaluated for their ability to antagonize the thromboxane A2 receptor, which plays a role in platelet aggregation. Some of these compounds demonstrated notable antagonist activity, suggesting their potential use in preventing blood clot formation (Sato et al., 1994).

Photo-Oxidation Applications

  • Thiazolidine derivatives have been used in singlet oxygenation reactions, showing that photo-oxidation can be effectively employed for direct hydroxylation adjacent to sulfur atoms in these compounds. This application is significant for chemical synthesis and modifications (Takata et al., 1985).

Anticancer Activity

  • Certain thiazolidine derivatives have been synthesized and evaluated for their potential as anticancer agents. Some compounds exhibited significant proapoptotic activity in melanoma cell lines, highlighting their potential in cancer therapy (Yılmaz et al., 2015).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structures of thiazolidine derivatives have been analyzed to understand their chemical properties better. This kind of structural analysis is crucial for drug design and understanding the compound's interaction with biological targets (Doreswamy et al., 2009).

Anticonvulsant Activity

  • Thiazolidinone compounds with a sulfonamide group have been prepared and tested for their anticonvulsant activity. The majority of these compounds showed significant activity against seizure models, suggesting their potential use in treating epilepsy (Siddiqui et al., 2010).

Properties

IUPAC Name

3-(4-butoxyphenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-3-4-14-25-18-9-11-19(12-10-18)27(22,23)21-13-15-26-20(21)16-5-7-17(24-2)8-6-16/h5-12,20H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRAMOGYRISAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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